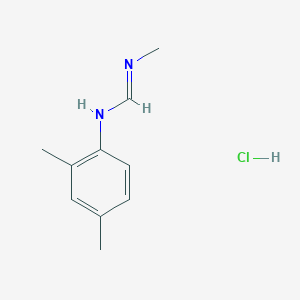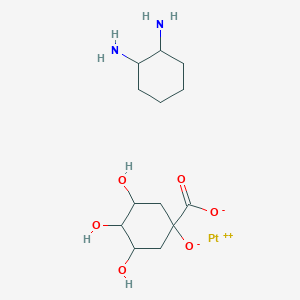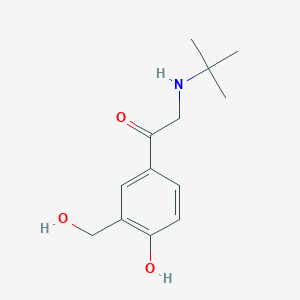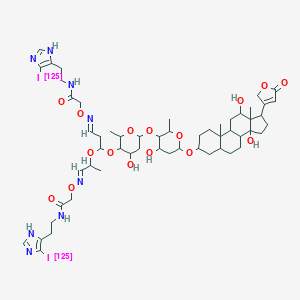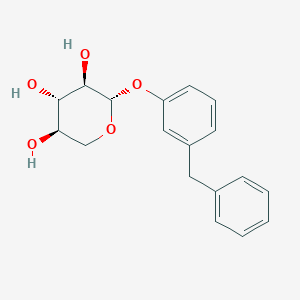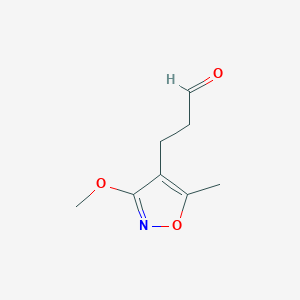
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde, also known as MMP, is a chemical compound that is widely used in scientific research. It is a derivative of isoxazole and is commonly used as a building block in the synthesis of various compounds.
Mécanisme D'action
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and cholesterol. It is also a potent inhibitor of the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes, which are mediators of inflammation. 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to bind to the active site of 5-lipoxygenase, thereby inhibiting its activity. Additionally, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to modulate the activity of GABA receptors.
Effets Biochimiques Et Physiologiques
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory mediators, such as leukotrienes, and to induce apoptosis in cancer cells. Additionally, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitters in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is a versatile building block that can be used in the synthesis of various compounds for scientific research. Its synthesis is relatively straightforward and can be carried out using readily available reagents. However, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is a highly reactive compound that can undergo rapid degradation in the presence of air and moisture. Therefore, it must be stored under inert conditions to ensure its stability.
Orientations Futures
There are several future directions for the use of 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde in scientific research. One potential application is in the synthesis of compounds that have potential anti-inflammatory and anti-cancer properties. Additionally, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde can be used in the synthesis of compounds that modulate the activity of GABA receptors, which have been implicated in a range of neurological disorders, including anxiety, depression, and epilepsy. Furthermore, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde can be used in the synthesis of compounds that have potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Méthodes De Synthèse
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde can be synthesized via various methods, including the reaction of 3-methoxy-5-methylisoxazole with acrolein in the presence of a base. The reaction yields 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde as a yellow oil, which can be purified by column chromatography. Other methods of synthesis include the reaction of 3-methoxy-5-methylisoxazole with crotonaldehyde or acetaldehyde in the presence of a base.
Applications De Recherche Scientifique
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is widely used as a building block in the synthesis of various compounds for scientific research. It is commonly used in the synthesis of ligands for GABA receptors, which are involved in the regulation of neurotransmitters in the central nervous system. 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is also used in the synthesis of inhibitors for enzymes involved in the biosynthesis of fatty acids and cholesterol. Additionally, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is used in the synthesis of compounds that have potential anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
154229-60-4 |
|---|---|
Nom du produit |
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde |
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
3-(3-methoxy-5-methyl-1,2-oxazol-4-yl)propanal |
InChI |
InChI=1S/C8H11NO3/c1-6-7(4-3-5-10)8(11-2)9-12-6/h5H,3-4H2,1-2H3 |
Clé InChI |
JAEJHAKISZEODP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)OC)CCC=O |
SMILES canonique |
CC1=C(C(=NO1)OC)CCC=O |
Synonymes |
4-Isoxazolepropanal,3-methoxy-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



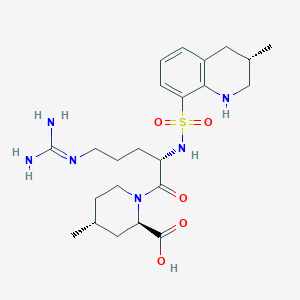
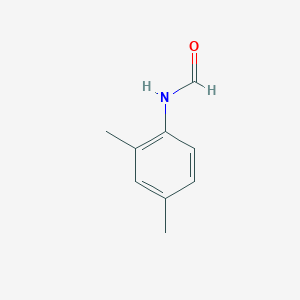

![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
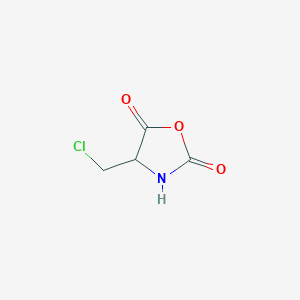
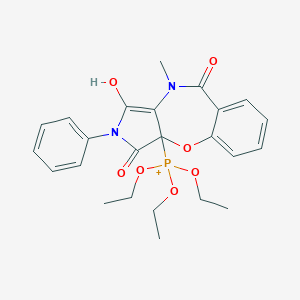
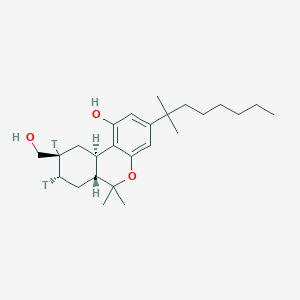
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
